molecular formula C15H10N2O4 B6333479 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid CAS No. 1120334-31-7

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid

Cat. No. B6333479
CAS RN: 1120334-31-7
M. Wt: 282.25 g/mol
InChI Key: VJPDDMKAPSYDDQ-UHFFFAOYSA-N
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Description

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is a chemical compound with the linear formula C15H10N2O4 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is 1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H, (H,18,19) .


Physical And Chemical Properties Analysis

7-Nitro-2-phenyl-1H-indole-5-carboxylic acid has a molecular weight of 282.26 . It appears as a pale-yellow to yellow-brown solid .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid , have been extensively studied for their potential in cancer therapy. These compounds can interfere with the proliferation of cancer cells and induce apoptosis . The nitro group in particular may be reduced in the hypoxic conditions of solid tumors, leading to the generation of cytotoxic species that can damage cancer cells .

Antimicrobial Activity

The indole core is known to possess antimicrobial properties. Research has shown that modifications to the indole structure, such as the addition of a nitro group, can enhance these properties . This makes 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid a candidate for developing new antimicrobial agents.

Anti-inflammatory Applications

Indole derivatives are also recognized for their anti-inflammatory effects. They can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases . The specific mechanisms by which 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid exerts these effects would be an interesting area for further research.

Antiviral Agents

Some indole derivatives have shown promise as antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV, by interfering with viral enzymes or blocking virus-cell interactions . The structural features of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid could be optimized to enhance its antiviral capabilities.

Neuroprotective Effects

Indoles have neuroprotective properties and can be beneficial in the treatment of neurodegenerative diseases. They may protect nerve cells from damage and improve neurological function . The potential of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid in this field warrants further investigation.

Antidiabetic Activity

The indole scaffold is present in several compounds with antidiabetic activity. These molecules can influence insulin secretion or insulin sensitivity, helping to regulate blood glucose levels . Exploring the effects of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid on diabetes could provide new insights into its therapeutic potential.

Antitubercular Properties

Tuberculosis remains a major global health challenge, and new treatments are needed. Indole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium that causes TB . The efficacy of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid against TB could be an area of significant research interest.

Antimalarial Potential

Indole compounds have historically been used in the treatment of malaria. They can inhibit the growth of Plasmodium species, the parasites responsible for the disease . Investigating the antimalarial properties of 7-Nitro-2-phenyl-1H-indole-5-carboxylic acid could lead to the development of novel antimalarial drugs.

properties

IUPAC Name

7-nitro-2-phenyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(19)11-6-10-7-12(9-4-2-1-3-5-9)16-14(10)13(8-11)17(20)21/h1-8,16H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPDDMKAPSYDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CC(=C3N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-2-phenyl-1h-indole-5-carboxylic acid

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